2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine
Overview
Description
2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine is a fluorinated aromatic amine compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetrafluoropyridine and 2,3,4,5,6-pentafluoroaniline.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where 2,3,4,5,6-pentafluoroaniline reacts with 2,3,5,6-tetrafluoropyridine under basic conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) with a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, the compound can undergo nucleophilic substitution reactions at the pyridine ring.
Electrophilic Aromatic Substitution: The presence of multiple fluorine atoms makes the compound less reactive towards electrophilic aromatic substitution.
Reductive Amination: The compound can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Reductive Amination: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Major Products
Substituted Pyridines: Products formed from nucleophilic substitution reactions.
Aminated Derivatives: Products from reductive amination reactions.
Scientific Research Applications
2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Employed in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its fluorinated structure.
Industrial Chemistry: Applied in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets by forming strong hydrogen bonds and van der Waals interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrafluoropyridine
- 2,3,4,5,6-pentafluoroaniline
- 2,3,5,6-tetrafluoroterephthalonitrile
Uniqueness
2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine is unique due to the combination of fluorinated pyridine and phenyl rings, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-N-(2,3,4,5,6-pentafluorophenyl)pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF9N2/c12-1-2(13)4(15)8(5(16)3(1)14)21-9-6(17)10(19)22-11(20)7(9)18/h(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCHZIMFEUBANQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=NC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF9N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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